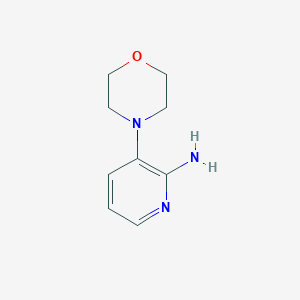

3-Morpholinopyridin-2-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-morpholin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRWGJRHJUQFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036645-86-9 | |

| Record name | 3-(morpholin-4-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Morpholinopyridin 2 Amine

Established Synthetic Pathways for 3-Morpholinopyridin-2-amine

Established routes to this compound typically involve the construction of the substituted pyridine (B92270) core, followed by the introduction of the morpholine (B109124) moiety. These pathways can be categorized into multi-step syntheses and, conceptually, one-pot reaction strategies.

Multi-Step Synthesis Approaches

A common and reliable method for the synthesis of this compound involves a two-step process. This approach first focuses on the preparation of a suitable precursor, a 2-amino-3-halopyridine, which then undergoes a nucleophilic substitution reaction with morpholine.

Step 1: Synthesis of 2-Amino-3-bromopyridine

The synthesis of the key intermediate, 2-amino-3-bromopyridine, can be accomplished through the bromination of 2-aminopyridine (B139424). A disclosed preparation method involves dissolving 2-aminopyridine in an organic solvent and reacting it with liquid bromine. The reaction conditions are carefully controlled, often involving portion-wise addition of bromine at low temperatures, followed by a period of heating to drive the reaction to completion. Acetic acid is sometimes added during the process. The work-up procedure typically involves neutralization with a base, such as sodium hydroxide solution, followed by extraction and purification to yield the desired 2-amino-3-bromopyridine.

Step 2: Synthesis of this compound

The final step in this sequence is the substitution of the bromine atom with a morpholine group. This is typically achieved through a palladium-catalyzed cross-coupling reaction. The reaction of 3-bromo-2-aminopyridine with morpholine in the presence of a palladium catalyst, such as Pd2(dba)3, and a suitable phosphine ligand, like RuPhos, SPhos, or BINAP, has been shown to be effective. nih.gov The reaction is carried out in the presence of a base, for instance, lithium bis(trimethylsilyl)amide (LiHMDS), in a solvent like tetrahydrofuran (THF) at elevated temperatures. nih.gov These conditions facilitate the formation of the C-N bond, yielding this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Aminopyridine, Liquid Bromine | Organic solvent, Acetic acid, 0°C to 50-60°C | 2-Amino-3-bromopyridine |

| 2 | 2-Amino-3-bromopyridine, Morpholine | Pd2(dba)3, RuPhos/SPhos/BINAP, LiHMDS, THF, 65°C | This compound |

One-Pot Reaction Strategies

While a specific one-pot synthesis for this compound is not extensively documented, the principles of multicomponent reactions for the synthesis of substituted 2-aminopyridines can be conceptually applied. One-pot strategies for the synthesis of various 2-aminopyridine derivatives often involve the condensation of aldehydes, active methylene compounds, and an amine source. researchgate.netresearchgate.netsemanticscholar.org For instance, a one-pot, three-component cascade strategy has been developed for the synthesis of 2-aminopyridine derivatives by reacting 2-bromopyridine carboxaldehyde, ethyl cyanoacetate or cyanoacetamide, and various cyclic secondary amines. researchgate.net This reaction proceeds through a synergistic interplay of Knoevenagel condensation and nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

A hypothetical one-pot approach for this compound could involve the reaction of a suitable three-carbon synthon with morpholine and an ammonia equivalent, although the feasibility and efficiency of such a strategy would require experimental validation.

Novel Synthetic Route Development for this compound and its Analogs

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally friendly methods. These include the use of advanced catalyst systems and the application of green chemistry principles.

Catalyst-Mediated Synthesis

As mentioned in the multi-step synthesis, palladium-catalyzed cross-coupling reactions are crucial for the formation of the C-N bond between the pyridine ring and morpholine. The choice of catalyst and ligand system is critical for achieving high yields and selectivity. Research has shown that precatalysts derived from ligands such as RuPhos and BrettPhos are highly effective for the coupling of secondary and primary amines, respectively, with 3-halo-2-aminopyridines. nih.gov

The optimization of these catalytic systems involves screening various ligands, bases, and reaction conditions to maximize the yield of the desired product. For the reaction of 3-bromo-2-aminopyridine with morpholine, ligands like RuPhos, SPhos, and BINAP have demonstrated high efficacy, affording the product in good yields. nih.gov

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd2(dba)3 | RuPhos | LiHMDS | THF | 65 | 71 |

| Pd2(dba)3 | SPhos | LiHMDS | THF | 65 | 76 |

| Pd2(dba)3 | BINAP | LiHMDS | THF | 65 | 71 |

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies can be employed to make the process more environmentally friendly.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. semanticscholar.orgnih.gov The synthesis of 2-aminopyridine derivatives has been successfully achieved using microwave-assisted one-pot reactions, often under solvent-free conditions. semanticscholar.org This approach could potentially be adapted for the synthesis of this compound, significantly improving its green credentials.

Use of Greener Solvents: The choice of solvent is a key aspect of green chemistry. Whenever possible, hazardous organic solvents should be replaced with more benign alternatives such as water, ethanol, or deep eutectic solvents. researchgate.net Research into the synthesis of aminopyridines in greener media is an active area of investigation.

Catalyst Efficiency and Recycling: The use of highly efficient catalysts at low loadings minimizes waste. Furthermore, the development of heterogeneous catalysts or methods for catalyst recycling can significantly improve the sustainability of the process.

Derivatization Strategies for this compound

The this compound scaffold possesses several sites amenable to chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. The primary amino group at the 2-position is a key handle for derivatization.

Acylation: The 2-amino group can readily undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This allows for the introduction of a wide range of substituents, altering the steric and electronic properties of the molecule.

Alkylation: N-alkylation of the 2-amino group can be achieved using alkyl halides or other electrophilic alkylating agents. This modification can influence the basicity and lipophilicity of the compound.

Formation of Schiff Bases: The primary amino group can react with aldehydes and ketones to form Schiff bases (imines). These can be further reduced to secondary amines, providing another avenue for diversification.

Modification of the Pyridine Ring: While the existing substituents activate the pyridine ring, further functionalization, such as halogenation or nitration, could be explored, although this may require careful control of reaction conditions to achieve regioselectivity.

These derivatization strategies are fundamental in medicinal chemistry for optimizing the biological activity, pharmacokinetic, and pharmacodynamic properties of a lead compound.

Functionalization at the Amino Group

The primary amino group at the C2 position of the pyridine ring is a key site for derivatization. As a nucleophile, it readily participates in reactions with various electrophiles, leading to the formation of amides, sulfonamides, and other derivatives. These reactions are fundamental for building molecular complexity and modulating the compound's properties.

Acylation: The reaction of the 2-amino group with acylating agents such as acyl chlorides or anhydrides yields N-(3-morpholinopyridin-2-yl)amides. This transformation proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comjove.comstudy.com The reaction is typically conducted in the presence of a base to neutralize the acidic byproduct (e.g., HCl). byjus.com Studies on the acetylation of various aminopyridines indicate that for 2-aminopyridines, the reaction occurs directly at the exocyclic amino nitrogen. publish.csiro.au This chemoselective transformation is observed even in the presence of the pyridine ring's nitrogen. researchgate.net

Sulfonylation: The amino group can also be converted into a sulfonamide through reaction with sulfonyl chlorides. This reaction is crucial for introducing sulfonyl groups, which can act as hydrogen bond acceptors and modulate solubility and electronic properties. For instance, ruthenium-catalyzed C-H sulfonylation has been demonstrated on N-aryl-2-aminopyridines, highlighting the reactivity of the aminopyridine scaffold, although this specific method targets the pyridine ring rather than the amino group directly. acs.orgnih.govacs.org However, direct N-sulfonylation of the amino group with sulfonyl chlorides is a well-established transformation for 2-aminopyridines. google.com

Below is a table summarizing potential functionalization reactions at the amino group.

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | Amide |

| Benzoylation | Benzoyl Chloride | Amide |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Alkylation | Methyl Iodide | Secondary Amine |

Modifications of the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient aromatic system, but the presence of the strongly electron-donating amino group at C2 and the morpholino group at C3 significantly influences its reactivity, particularly towards electrophilic aromatic substitution (EAS).

The amino and morpholino groups are ortho-, para-directing activators. In this specific substitution pattern, the C4 and C6 positions are activated towards electrophilic attack. However, electrophilic substitution on the pyridine ring is generally more difficult than on benzene and often requires harsh conditions. quora.com The regioselectivity is determined by the stability of the cationic intermediate (sigma complex), with substitution at the 3-position (or 5-position) being generally favored in pyridine itself to avoid placing a positive charge on the electronegative nitrogen atom. quora.com For substituted pyridines, the directing effects of the substituents are crucial. pearson.com Protecting the amino group, for example as an amide, can modify its directing effect and facilitate controlled substitution. acs.org

Potential modifications include:

Halogenation: Introduction of bromine or chlorine atoms, typically at the C5 position, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). A method for preparing 2-amino-3-bromopyridine involves the direct bromination of 2-aminopyridine. google.com

Nitration: Nitration of the pyridine ring would likely occur at the C5 position, but requires carefully controlled, harsh conditions to overcome the deactivating effect of the ring nitrogen.

Sulfonylation: Direct sulfonylation on the pyridine ring at the C5 position has been achieved on related N-aryl-2-aminopyridine systems using ruthenium catalysts. acs.org

The following table outlines possible modifications to the pyridine ring.

| Reaction Type | Reagent Example | Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C5 |

| Chlorination | N-Chlorosuccinimide (NCS) | C5 |

| Nitration | HNO₃ / H₂SO₄ | C5 |

Diversification of the Morpholine Moiety

The morpholine ring offers another avenue for structural diversification. While direct functionalization of the existing morpholine ring is challenging, building the target molecule from pre-functionalized morpholine precursors is a viable and powerful strategy. A wide variety of C-substituted morpholine derivatives can be synthesized and subsequently attached to the pyridine core. researchgate.netacs.org

Synthetic strategies for creating diverse morpholines often start from chiral amino alcohols or involve multicomponent reactions. nih.govacs.org For example, a palladium-catalyzed carboamination reaction can be used to construct substituted morpholines. nih.gov Another approach involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, followed by reduction, although this can be a multi-step process. chemrxiv.org By employing these methods, morpholine rings with various substituents (alkyl, aryl, functional groups) at positions 2, 3, 5, or 6 can be prepared. These functionalized morpholines can then be used in the synthesis of diverse this compound analogues.

This "building block" approach allows for systematic exploration of the structure-activity relationship associated with the morpholine part of the molecule.

| Precursor Strategy | Method Example | Resulting Diversity |

| Substituted Amino Alcohols | Palladium-catalyzed carboamination | Stereochemically defined substituents on the morpholine ring |

| Multicomponent Reactions | Ugi reaction followed by cyclization | Highly substituted morpholine scaffolds |

| Ring Opening of Oxazetidines | Reaction with α-formyl carboxylates | Access to 2- and/or 3-substituted morpholines |

Reaction Mechanisms of this compound Synthesis and Transformations

The synthesis of this compound and its subsequent transformations are governed by fundamental organic reaction mechanisms.

Synthesis Mechanism: The most direct synthesis of this compound likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This would involve the reaction of a 2-amino-3-halopyridine (e.g., 2-amino-3-bromopyridine or 2-amino-3-chloropyridine) with morpholine. nih.gov The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially at the C2 and C4 positions. stackexchange.comechemi.comyoutube.com In this case, the halogen at C3 acts as a leaving group. The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen. The mechanism involves two main steps:

Nucleophilic Attack: The nitrogen atom of morpholine attacks the C3 position of the 2-amino-3-halopyridine, which bears the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken. nih.gov

Leaving Group Departure: Aromaticity is restored by the elimination of the halide ion (e.g., Br⁻ or Cl⁻), yielding the final product, this compound.

Alternative synthetic routes could involve multicomponent reactions that assemble the substituted pyridine ring in one pot from simpler precursors. semanticscholar.orgnih.gov

Transformation Mechanisms:

Acylation of the Amino Group: As mentioned in section 2.3.1, this reaction follows a nucleophilic addition-elimination pathway. savemyexams.comchemguide.co.uk The lone pair of electrons on the exocyclic nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate. jove.com Subsequently, the leaving group (e.g., chloride ion) is eliminated, and the carbonyl double bond is reformed. A final deprotonation step by a base (which can be another molecule of the amine) yields the neutral amide product. jove.comchemguide.co.uk

Electrophilic Aromatic Substitution on the Pyridine Ring: This reaction proceeds via the formation of a cationic sigma complex (or arenium ion). An electrophile (E⁺) attacks the π-system of the pyridine ring, preferentially at an electron-rich position (C5, as directed by the amino and morpholino groups). This step is typically the rate-determining step. The resulting sigma complex is resonance-stabilized. In the final step, a proton is removed from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. quora.com

Spectroscopic and Analytical Characterization Techniques for 3 Morpholinopyridin 2 Amine Research

Advanced Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide a detailed fingerprint of the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Morpholinopyridin-2-amine, both ¹H and ¹³C NMR would be employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the morpholine (B109124) ring, and the amine group. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents.

Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. The specific chemical shifts and coupling patterns would confirm the substitution pattern.

Morpholine Ring Protons: The protons of the morpholine ring would typically appear as two distinct multiplets in the aliphatic region, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

Amine Protons: The protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring would resonate in the aromatic region, with their chemical shifts influenced by the amino and morpholino substituents.

Morpholine Ring Carbons: The carbon atoms of the morpholine ring would appear in the aliphatic region of the spectrum.

A representative dataset for the expected NMR signals of this compound is presented below.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine H-4 | 7.50-7.60 (dd) | 125.0-126.0 |

| Pyridine H-5 | 6.80-6.90 (dd) | 115.0-116.0 |

| Pyridine H-6 | 8.00-8.10 (dd) | 145.0-146.0 |

| Morpholine -CH₂-N- | 3.00-3.10 (t) | 50.0-51.0 |

| Morpholine -CH₂-O- | 3.70-3.80 (t) | 66.0-67.0 |

| -NH₂ | 5.50-6.00 (br s) | - |

| Pyridine C-2 | - | 158.0-159.0 |

| Pyridine C-3 | - | 120.0-121.0 |

Note: This is a hypothetical dataset based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the context of this compound research, MS is crucial for confirming the molecular weight and for identifying and quantifying impurities.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, fragmentation would likely involve the loss of the morpholine ring or parts of it, as well as fragmentation of the pyridine ring.

A plausible fragmentation pattern for this compound is outlined below:

| m/z | Proposed Fragment |

| 179.11 | [M+H]⁺ (Molecular Ion) |

| 122.07 | [M - C₄H₈NO]⁺ |

| 95.06 | [M - C₄H₈NO - HCN]⁺ |

Note: This is a hypothetical fragmentation pattern. The actual fragmentation will depend on the ionization technique used.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. sci-hub.st These techniques are based on the principle that molecules absorb infrared radiation or scatter light at frequencies corresponding to their natural vibrational modes. sci-hub.st

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-O bonds.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. sci-hub.st While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. sci-hub.st

Key expected vibrational frequencies for this compound are summarized in the following table:

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| N-H stretch (amine) | 3400-3200 (m, br) | 3400-3200 (w) |

| C-H stretch (aromatic) | 3100-3000 (w) | 3100-3000 (s) |

| C-H stretch (aliphatic) | 2950-2850 (m) | 2950-2850 (s) |

| C=C, C=N stretch (pyridine) | 1600-1450 (s) | 1600-1450 (s) |

| N-H bend (amine) | 1650-1580 (m) | - |

| C-O stretch (morpholine) | 1120-1080 (s) | 1120-1080 (w) |

Note: s = strong, m = medium, w = weak, br = broad. This is a representative dataset.

Chromatographic Separation Techniques for Purity and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound and for isolating it from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. thermofisher.cn For the analysis of this compound, a reversed-phase HPLC method would typically be developed.

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds like this compound.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. thermofisher.cn The gradient or isocratic elution conditions would be optimized to achieve good separation of the main compound from any impurities.

Detection: Ultraviolet (UV) detection would be suitable for this compound due to the presence of the pyridine chromophore. The detection wavelength would be set at the λmax of the compound for maximum sensitivity.

A typical set of HPLC conditions for the analysis of this compound is provided below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is an excellent tool for identifying volatile byproducts that may be present from its synthesis.

For instance, starting materials or side-reaction products that are more volatile than the final product could be detected and identified using this method. The sample would be injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected, allowing for their identification based on their mass spectra.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable in the structural elucidation of novel compounds, offering precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which govern the physical properties of the solid-state material. The application of X-ray crystallography to derivatives of this compound would yield crucial insights into their molecular geometry and supramolecular assembly.

The process involves irradiating a single crystal of a target compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, and a complete molecular structure can be built.

While specific crystallographic data for this compound is not publicly available, the examination of closely related structures, such as halogen-substituted pyridin-2-amines, can provide a clear indication of the type of data that would be obtained and its significance. For instance, the crystal structures of 3-chloropyridin-2-amine and 3-bromopyridin-2-amine have been determined, and their crystallographic data offer a template for understanding the solid-state characteristics of substituted pyridin-2-amines. nih.govnih.gov

In a hypothetical crystallographic study of a derivative of this compound, the resulting data would be presented in a standardized format, as illustrated by the data for its halo-analogs.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for 2-Aminopyridine (B139424) Analogs

| Parameter | 3-chloropyridin-2-amine nih.gov | 3-bromopyridin-2-amine nih.gov |

| Empirical Formula | C₅H₅ClN₂ | C₅H₅BrN₂ |

| Formula Weight | 128.56 | 173.02 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.149 (8) | 12.2179 (6) |

| b (Å) | 5.453 (4) | 4.0007 (2) |

| c (Å) | 9.844 (7) | 12.8451 (6) |

| β (°) | 90.581 (12) | 109.731 (3) |

| Volume (ų) | 598.5 (7) | 591.01 (5) |

| Z | 4 | 4 |

| Temperature (K) | 296 | 173 |

This table outlines the fundamental unit cell dimensions and symmetry of the crystal. The unit cell is the basic repeating unit of the crystal lattice, and its parameters (a, b, c, β) define its size and shape. The space group (e.g., P2₁/c) describes the symmetry elements within the unit cell. Z represents the number of molecules in the unit cell.

Beyond the unit cell data, X-ray crystallography provides the precise coordinates of each atom, which allows for the calculation of intramolecular distances and angles. This data is critical for confirming the connectivity of the atoms and for analyzing the conformation of the molecule. For a this compound derivative, this would include the planarity of the pyridine ring, the chair or boat conformation of the morpholine ring, and the relative orientation of these two ring systems.

Table 2: Selected Intermolecular Interactions for 2-Aminopyridine Analogs (Å, °)

| Interaction (D—H···A) | D—H | H···A | D···A | D—H···A |

| 3-chloropyridin-2-amine | ||||

| N2—H2A···N1 | 0.86 | 2.22 | 3.051 (5) | 162 |

| 3-bromopyridin-2-amine | ||||

| N2—H2S···N1 | 0.81 (4) | 2.21 (4) | 3.019 (4) | 173 (3) |

D = Donor atom; A = Acceptor atom

A key aspect of solid-state structure analysis is the identification of intermolecular interactions that stabilize the crystal packing. As seen in the analogs, N—H···N hydrogen bonds are a prominent feature, leading to the formation of centrosymmetric dimers. nih.govnih.gov In the case of this compound derivatives, one would expect to observe similar hydrogen bonding patterns involving the amino group and the pyridine nitrogen. Additionally, the presence of the morpholine oxygen atom introduces the possibility of further hydrogen bonding interactions, either with the amino group of a neighboring molecule or with co-crystallized solvent molecules. The analysis of these interactions is crucial for understanding the crystal's stability and for crystal engineering efforts.

Computational Chemistry and Theoretical Studies of 3 Morpholinopyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Morpholinopyridin-2-amine. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule, which in turn dictates its structure and chemical behavior.

The three-dimensional structure of this compound is not static. The morpholine (B109124) ring can adopt several conformations, and there is rotational freedom around the C-N bond connecting it to the pyridine (B92270) ring. Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the most stable conformations of a molecule.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to perform a potential energy surface scan. This involves systematically rotating the dihedral angle between the morpholine and pyridine rings and calculating the energy at each step. The morpholine ring itself typically exists in a stable chair conformation. researchgate.netrsc.org Theoretical studies on similar heterocyclic systems have shown that the energy differences between conformers can be small, but these preferences are crucial for how the molecule interacts with its environment, such as a biological receptor. researchgate.netacs.org

The results of such a study would identify the global minimum energy conformation, representing the most populated state of the molecule, as well as other low-energy local minima. These calculations are critical for subsequent molecular docking and QSAR studies, as using the correct, low-energy conformation is essential for accurate predictions.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (Py-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum | 45° | 0.00 | 75.3 |

| Local Minimum 1 | -50° | 0.85 | 18.1 |

| Local Minimum 2 | 170° | 1.50 | 6.6 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pku.edu.cn

For this compound, DFT calculations can map the spatial distribution and energy of these orbitals. researchgate.net The HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically on the amino group and the nitrogen atom within the pyridine ring, which are strong electron-donating centers. rsc.orgresearchgate.net The LUMO is likely distributed over the pyridine ring, which can accept electron density.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Implication |

|---|---|---|

| E_HOMO | -5.85 | Electron-donating capability (nucleophilicity) |

| E_LUMO | -0.95 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.90 | High kinetic stability, moderate reactivity |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Given that many aminopyridine and morpholine-containing compounds exhibit biological activity, molecular docking and dynamics simulations are used to predict and analyze how this compound might interact with a biological target, such as an enzyme active site. nih.govfigshare.com These methods are instrumental in drug discovery and design. tandfonline.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, a common target class could be protein kinases, as the aminopyridine scaffold is a known "hinge-binding" motif. mdpi.comnih.gov Docking simulations would place the molecule into the ATP-binding site of a kinase. The results would be scored based on binding affinity, predicting key interactions like hydrogen bonds between the amino group or pyridine nitrogen and residues in the hinge region of the kinase. mdpi.commdpi.com

Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted ligand-receptor complex over time (e.g., 100 nanoseconds). figshare.comrsc.org MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the role of water molecules in mediating the binding. This provides a more realistic assessment of the binding stability and interaction patterns.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. dovepress.com For this compound, a QSAR study would involve designing a library of analogs by modifying its structure (e.g., adding substituents to the pyridine ring or replacing the morpholine group).

For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

A mathematical model is then built to correlate these descriptors with experimentally determined biological activity (e.g., IC50 values). tandfonline.comrsc.org This model, once validated, can be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. figshare.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound. researchgate.net DFT methods are widely used for this purpose. researchgate.netnih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus in the optimized molecular structure. bohrium.com The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show a strong correlation with experimental spectra, aiding in the assignment of peaks. youtube.com

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the bonds within the molecule. Comparing the computed IR spectrum with the experimental one helps to identify characteristic functional group vibrations, such as N-H stretches of the amine, C-O-C stretches of the morpholine ether, and aromatic C-N vibrations. researchgate.net

Table 3: Computationally Predicted vs. Hypothetical Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (DFT) | Hypothetical Experimental Value | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.85 | 7.90 | H on Pyridine C6 |

| ¹³C NMR Chemical Shift (ppm) | 158.2 | 157.9 | Pyridine C2 (bonded to NH₂) |

| IR Frequency (cm⁻¹) | 3450 | 3445 | N-H stretch (asymmetric) |

| IR Frequency (cm⁻¹) | 1115 | 1118 | C-O-C stretch (morpholine) |

Biological Activity and Mechanistic Studies of 3 Morpholinopyridin 2 Amine

In Vitro Pharmacological Investigations

A thorough search of scientific databases and literature yields no specific studies detailing the in vitro pharmacological profile of 3-Morpholinopyridin-2-amine. While the broader classes of aminopyridines and morpholine-containing compounds have been investigated for various biological activities, this specific molecule has not been the subject of published research in this area.

Receptor Binding Assays

There are no available reports on receptor binding assays conducted with this compound. Therefore, its affinity and selectivity for any specific receptors are currently unknown.

Enzyme Inhibition Studies

Data on the ability of this compound to inhibit the activity of specific enzymes is not present in the current body of scientific literature.

Cell-Based Functional Assays

No studies have been published that describe the effects of this compound in cell-based functional assays. As a result, its cellular effects, such as potential cytotoxicity, impact on signaling pathways, or other functional responses, have not been characterized.

Identification of Molecular Targets for this compound

The lack of primary pharmacological data for this compound means that its molecular target or targets have not been elucidated.

Target Deconvolution Strategies

There is no evidence of the use of target deconvolution strategies, such as affinity chromatography or computational approaches, to identify the molecular targets of this compound.

Proteomic Approaches to Target Identification

Proteomic studies to identify protein partners or downstream effector proteins of this compound have not been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of this compound and its derivatives has been a significant area of research, particularly in the context of developing kinase inhibitors. The core structure, featuring a pyridine (B92270) ring substituted with an amino group at position 2 and a morpholino group at position 3, serves as a versatile scaffold for chemical modification to probe biological targets.

The design of analogs based on the this compound scaffold is primarily driven by the goal of optimizing potency and selectivity for specific kinase targets, notably those within the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. nih.govnih.gov The morpholine (B109124) moiety is a key pharmacophore that can enhance molecular interactions with target proteins and improve pharmacokinetic properties. e3s-conferences.org

Synthetic strategies for generating analogs often involve multi-step processes. A common approach is the nucleophilic substitution reaction where various amines or other nucleophiles are introduced onto a pyridine core. nih.gov For instance, in the development of related pyridopyrimidinone derivatives, different sulfonamides and other substituents were introduced at the 3-position of the pyridine ring to explore their impact on PI3K/mTOR inhibition. nih.gov The synthesis of related aminopyrimidine structures has also been achieved through scaffold hopping and computer-aided drug design strategies to identify novel core structures with desired inhibitory activity. nih.gov These synthetic efforts allow for the systematic modification of the core structure, enabling a thorough investigation of how different functional groups influence biological activity.

Structure-activity relationship (SAR) studies have established clear correlations between specific structural modifications of this compound derivatives and their biological potency, particularly as PI3K/mTOR inhibitors. The morpholine ring itself is considered a crucial component, as it can form hydrogen bonds with catalytic residues in the kinase active site. researchgate.net

Investigations into a series of pyridopyrimidinone derivatives, which are structurally related to this compound, revealed that modifications to the pyridine moiety significantly impact inhibitory activity. For example, the introduction of different sulfonamides at the 3-position of the pyridine ring was explored to optimize potency against PI3K and mTOR. nih.gov In one study, a lead compound demonstrated potent enzymatic activity against PI3Kα and mTOR with IC50 values of 1 nM and 4 nM, respectively. nih.gov Further optimization led to the discovery of a derivative (compound 31 in the study) with high enzymatic activity against both PI3K and mTOR, alongside potent suppression of downstream signaling markers in cellular assays. nih.gov

The table below summarizes the biological potency of representative compounds from a related series of pyridopyrimidinone derivatives, illustrating the impact of structural modifications on PI3K and mTOR inhibition.

| Compound | R Group Modification | PI3Kα IC50 (nM) | mTOR IC50 (nM) | p-Akt (S473) IC50 (nM) |

| 4 | 2-Cl-5-(trifluoromethyl)phenyl | 1 | 4 | 16 |

| 14 | 2,5-dichlorophenyl | 2 | 10 | 105 |

| 20 | 2-chloro-5-methoxyphenyl | 4 | 24 | 129 |

| 26 | 2-chloro-5-fluorophenyl | 1 | 5 | 27 |

Data synthesized from a study on pyridopyrimidinone derivatives as dual PI3K/mTOR inhibitors. nih.gov

Mechanistic Investigations of Biological Effects

Derivatives of this compound have been identified as potent dual inhibitors of the PI3K/mTOR signaling pathway. nih.gov This pathway is a central regulator of cellular processes including growth, proliferation, survival, and metabolism. mdpi.com The PI3K family of lipid kinases phosphorylates phosphatidylinositol diphosphate (PIP2) to generate phosphatidylinositol triphosphate (PIP3), which acts as a second messenger to activate the serine/threonine kinase Akt. nih.gov Activated Akt then triggers a cascade that ultimately activates mTOR, a key protein kinase that exists in two distinct complexes, mTORC1 and mTORC2. nih.govnih.gov

By inhibiting both PI3K and mTOR, these compounds can effectively shut down this critical signaling cascade. nih.gov Dual inhibition is considered a beneficial therapeutic strategy as it may prevent feedback loops and block PI3K-independent mTOR activation. nih.gov The mechanism involves the compound binding to the ATP-binding site of the PI3K and mTOR kinases, preventing the phosphorylation of their downstream substrates. nih.gov This inhibitory action has been confirmed through in vitro biomarker studies, which show potent suppression of the phosphorylation of Akt at serine 473 (a target of mTORC2) and p70S6K at threonine 389 (a target of mTORC1) in cancer cell lines upon treatment with these inhibitors. nih.govnih.gov

The modulation of the PI3K/mTOR pathway by this compound derivatives induces significant changes in cellular phenotypes. The primary outcome of inhibiting this pro-growth and pro-survival pathway is the suppression of cell proliferation and the induction of apoptosis (programmed cell death). nih.govnih.gov

In various cancer cell lines, treatment with dual PI3K/mTOR inhibitors derived from similar scaffolds has been shown to inhibit tumor cell growth effectively. nih.gov For example, in human breast cancer cell lines, these compounds suppress the phosphorylation of key biomarkers like Akt, leading to reduced cell proliferation. nih.gov At the cellular level, potent derivatives have demonstrated excellent antiproliferative activity against breast cancer cells. nih.gov The inhibition of mTOR, in particular, can lead to an increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, ultimately leading to cell death in cancer cells. nih.gov These findings underscore the direct impact of pathway inhibition on fundamental cellular processes that are often dysregulated in diseases like cancer.

Preclinical Efficacy Studies

The promising in vitro activity and mechanistic profile of this compound derivatives have led to their evaluation in preclinical animal models. These in vivo studies are crucial for assessing the therapeutic potential of these compounds in a physiological setting.

In a study involving a potent pyridopyrimidinone dual PI3K/mTOR inhibitor, the compound demonstrated significant in vivo efficacy in a PC-3M human prostate cancer tumor xenograft model. nih.gov Similarly, another study on 4-morpholinopyrrolopyrimidine derivatives, which also act as dual PI3Kα/mTOR inhibitors, showed good in vivo efficacy. nih.gov Specifically, a lead compound from this series was tested in an MDA361 human breast tumor xenograft model and demonstrated effective tumor growth inhibition. nih.gov These preclinical studies provide evidence that the potent biochemical and cellular activities of these compounds translate into tangible anti-tumor effects in vivo, supporting their continued development as potential therapeutic agents.

In Vivo Pharmacological Models

There is currently no available scientific literature detailing the use of in vivo pharmacological models to assess the biological activity of this compound.

Biomarker Identification for Efficacy Monitoring

There is currently no available scientific literature on the identification or use of biomarkers to monitor the efficacy of this compound in any model system.

Medicinal Chemistry Applications and Drug Discovery Potential of 3 Morpholinopyridin 2 Amine

Lead Identification and Optimization Strategies

The journey from a chemical scaffold to a viable drug candidate involves rigorous processes of lead identification and optimization. For the 3-Morpholinopyridin-2-amine core, these strategies have been pivotal in uncovering its therapeutic promise.

High-Throughput Screening Follow-up

High-throughput screening (HTS) serves as a critical initial step in identifying hit compounds that exhibit desired biological activity. While specific HTS campaigns solely focused on the this compound scaffold are not extensively documented in publicly available literature, the identification of derivatives such as N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide as a hit compound in oncology research suggests its presence in screening libraries.

Follow-up activities on such hits typically involve a multi-pronged approach to validate and refine the initial findings. This includes:

Hit Confirmation: Re-testing the initial hit compound to confirm its activity and rule out false positives.

Dose-Response Analysis: Establishing the potency of the hit compound by determining its effective concentration range.

Analogue Synthesis and Screening: Synthesizing and testing a small library of structurally related compounds to understand the initial structure-activity relationship (SAR). This helps in identifying the key pharmacophoric features of the this compound scaffold responsible for its biological activity.

Selectivity Profiling: Assessing the activity of the hit compound against a panel of related targets to determine its specificity and potential for off-target effects.

| Strategy | Description | Key Metrics |

| Hit Confirmation | Re-testing of the initial hit from the primary screen. | Confirmed activity, IC50/EC50 value |

| Dose-Response Curve | Determining the relationship between compound concentration and biological effect. | Potency (IC50/EC50), Efficacy (Emax) |

| Analogue Screening | Testing structurally similar compounds to the initial hit. | Preliminary SAR, identification of key functional groups |

| Selectivity Profiling | Assessing activity against a panel of related biological targets. | Selectivity index, potential for off-target effects |

Rational Drug Design Based on this compound Scaffold

Once a validated hit with a promising biological profile is identified, rational drug design principles are employed to optimize its properties. This iterative process involves designing and synthesizing new derivatives with improved potency, selectivity, and pharmacokinetic profiles. For the this compound scaffold, this has been demonstrated in the development of various therapeutic agents.

The design process often leverages computational tools and an understanding of the target's three-dimensional structure. Key aspects of rational drug design involving the this compound scaffold include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—the morpholine (B109124) ring, the pyridine (B92270) core, and the amine group—to understand their contribution to biological activity. For instance, in the development of anticancer agents, modifications to the substituent on the pyridine ring have been shown to significantly impact potency.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability. For example, the morpholine oxygen could be replaced with sulfur (thiomorpholine) or another cyclic amine to modulate lipophilicity and target engagement.

Scaffold Hopping: Replacing the this compound core with a structurally different scaffold while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved drug-like properties.

Molecular Modeling: Using techniques like molecular docking and molecular dynamics simulations to predict how different derivatives will bind to the target protein, thereby guiding the design of more potent inhibitors.

| Design Strategy | Approach | Desired Outcome |

| SAR Exploration | Systematic modification of the scaffold's substituents. | Enhanced potency and selectivity. |

| Bioisosteric Replacement | Substitution of functional groups with bioisosteres. | Improved pharmacokinetic properties. |

| Scaffold Hopping | Replacement of the core scaffold with a novel one. | Discovery of new chemical series with better drug-like properties. |

| Molecular Modeling | Computational prediction of ligand-target interactions. | Guided design of more effective compounds. |

Therapeutic Areas of Interest for this compound and its Derivatives

The versatility of the this compound scaffold has led to its exploration in several key therapeutic areas, demonstrating its broad-spectrum potential.

Neurological Disorders

The morpholine moiety is a common feature in many central nervous system (CNS) active drugs due to its favorable physicochemical properties that can aid in crossing the blood-brain barrier nih.gov. Derivatives of this compound are being investigated for their potential in treating neurodegenerative diseases. For instance, a derivative, 4-Methyl-6-(2-(5-morpholinopyridin-3-yl)ethyl)pyridin-2-amine, has been explored in the context of neurodegenerative disorders. Furthermore, structurally related compounds like N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as imaging agents for α-synuclein aggregates in Parkinson's disease, highlighting the utility of the aminopyridine scaffold in this therapeutic area nih.gov. The research in this area focuses on modulating targets such as kinases and other enzymes implicated in neuronal signaling and survival pathways.

Oncology Research

Cancer remains a primary focus for the development of novel therapeutics, and derivatives of this compound have shown significant promise as anticancer agents. The identification of N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide as a hit compound underscores the potential of this scaffold in oncology. Research has focused on developing these compounds as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. The optimization of these initial hits involves modifying the core structure to enhance potency against specific cancer cell lines and to improve their pharmacokinetic properties for in vivo efficacy.

| Derivative Class | Target/Activity | Cancer Type |

| Imidazo[2,1-b]thiazole acetamides | Hit compound from screening | Various |

| Aminopyrimidine derivatives | Potential anticancer agents | Various |

Infectious Diseases

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The this compound scaffold has been explored for its potential in combating infectious diseases. Studies have shown that derivatives synthesized from 6-morpholin-4-ylpyridin-3-amine exhibit both antimicrobial and antiurease activities nih.gov. The antibacterial activity of these compounds is often attributed to their ability to inhibit essential bacterial enzymes. The development of these derivatives involves SAR studies to broaden their spectrum of activity and to enhance their potency against clinically relevant bacterial and fungal strains.

| Derivative Type | Biological Activity |

| Thiazole and Thiazolidine derivatives | Antimicrobial, Antiurease |

| Schiff bases | Antimicrobial |

Inflammatory Conditions

While direct studies on the anti-inflammatory activity of this compound are not extensively documented in publicly available literature, the constituent components of the scaffold suggest a strong potential for activity in this therapeutic area. Both the 2-aminopyridine (B139424) and morpholine moieties are present in compounds known to exhibit anti-inflammatory effects. researchgate.netjapsonline.com

The 2-aminopyridine core is a foundational element in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Piroxicam and Tenoxicam, which function through the inhibition of cyclooxygenase (COX) enzymes. wikipedia.orgresearchgate.net Derivatives of 2-aminopyridine have been investigated for a range of pharmacological activities, including anti-inflammatory properties. researchgate.netnih.gov Similarly, the morpholine ring is a feature of various molecules developed for their anti-inflammatory potential. nih.govresearchgate.net For instance, research on asymmetrical mono-carbonyl analogs of curcumin demonstrated that the introduction of a morpholine Mannich base substituent could enhance anti-inflammatory activity, with some compounds showing potency comparable to the standard drug diclofenac sodium. japsonline.com The anti-inflammatory effects of pyrimidine derivatives, which are structurally related to pyridines, have been linked to the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov

Given this precedent, the this compound scaffold is a rational candidate for exploration in inflammatory diseases. The nitrogen atoms in both the pyridine and morpholine rings can serve as hydrogen bond acceptors, while the 2-amino group can act as a hydrogen bond donor, facilitating interactions with various enzymatic targets within inflammatory pathways, such as kinases or cyclooxygenases.

Strategies for Enhancing Selectivity and Potency of this compound Analogs

Optimizing a lead compound's potency and selectivity is a cornerstone of medicinal chemistry. For analogs of this compound, a systematic exploration of the structure-activity relationship (SAR) would be critical. Strategies can be inferred from studies on related 2-aminopyridine and pyridine-based inhibitors. acs.orgacs.org

Key strategies include:

Modification of the Pyridine Core: Introducing substituents at positions 4, 5, and 6 of the pyridine ring can profoundly impact activity and selectivity. For example, adding small, hydrophobic groups could probe pockets in a target's active site, potentially increasing potency. researchgate.net In a study of pyridine-based Rho kinase (ROCK) inhibitors, substitutions at the 2-position of the pyridine were shown to reduce cytochrome P450 (CYP) inhibition liability while maintaining potency. acs.org

Alteration of the Morpholine Ring: The morpholine moiety itself can be modified. Replacing it with other saturated heterocycles like piperidine (B6355638), piperazine, or thiomorpholine could alter solubility, lipophilicity, and target engagement. Furthermore, substitution on the morpholine ring could provide additional vectors for interacting with the target protein or tailoring pharmacokinetic properties.

Computational and Structure-Based Design: A fundamental strategy involves gaining a detailed understanding of the target receptor or enzyme. patsnap.com Techniques like X-ray crystallography and computational modeling can reveal the binding mode of the ligand, allowing for the rational design of analogs with improved fit and selectivity. patsnap.comazolifesciences.com Optimizing electrostatic complementarity between the ligand and the target can be a powerful tool for enhancing selectivity, especially when targeting proteins within a closely related family. azolifesciences.comnih.gov

Below is a table summarizing potential SAR insights for this compound analogs, extrapolated from literature on related scaffolds.

| Modification Site | Potential Modification | Rationale / Predicted Impact | Literature Precedent (Related Scaffolds) |

|---|---|---|---|

| Pyridine Ring (C4, C5, C6) | Small alkyl, halogen, or methoxy groups | Probe hydrophobic pockets; modulate electronics and metabolic stability. | Methyl substitution on a pyridine ring enabled favorable hydrophobic interactions in RIOK2 inhibitors. researchgate.net |

| Amino Group (C2) | Alkylation (e.g., methylamino, dimethylamino) | Altering H-bonding capacity; may decrease potency if primary amine is critical for interaction. | In ROCK inhibitors, larger substituents on the 2-amino group significantly decreased potency. acs.org |

| Morpholine Moiety (C3) | Replacement with piperazine or substituted piperazines | Introduce additional interaction points; modulate basicity and solubility. | Substitution with 4-phenylpiperazine greatly increased cellular potency in ALK2 inhibitors. acs.org |

| Pyridine Nitrogen (N1) | N-Oxide formation | Alter solubility and electronic properties; may be a metabolic product. | 3F4AP N-oxide is a primary metabolite of 3-fluoro-4-aminopyridine. nih.gov |

Prodrug Approaches for this compound

Prodrug strategies involve the temporary chemical modification of a drug to overcome pharmaceutical or pharmacokinetic barriers, such as poor solubility or limited membrane permeability. mdpi.com The this compound structure possesses a primary aromatic amine at the C2 position, which is an ideal handle for various prodrug derivatizations. Masking this amine group can reduce its basicity and increase lipophilicity, potentially enhancing absorption. mdpi.com

Several established prodrug strategies for amines could be applied:

(Acyloxy)alkyl Carbamates: These prodrugs are designed to be cleaved by ubiquitous esterase enzymes, triggering a spontaneous decomposition that releases the parent amine. This approach avoids the relative stability of simple N-acyl groups. mdpi.com

N-Mannich Bases: Formed by reacting the amine with an aldehyde (like formaldehyde) and an NH-acidic compound, N-Mannich bases can be designed to release the parent drug under physiological conditions. mdpi.com

Enamines: Condensation of the primary amine with a β-dicarbonyl compound can form an enamine prodrug. These are susceptible to hydrolysis to release the active parent drug. mdpi.com

Phosphate Prodrugs: While typically used for hydroxyl groups, phosphate esters can be linked to an amine via a cleavable spacer. This strategy dramatically increases aqueous solubility, making the compound suitable for intravenous formulation.

The following table outlines potential prodrug strategies for the 2-amino group of this compound.

| Prodrug Type | Promoiety Example | Cleavage Mechanism | Potential Advantage |

|---|---|---|---|

| (Acyloxy)alkyl Carbamate | (Pivaloyloxymethyl)carbamate | Enzymatic (esterase) cleavage followed by spontaneous chemical decomposition. mdpi.com | Improved membrane permeability; bypasses stable amide bond formation. |

| N-Mannich Base | Formaldehyde + Succinimide | Chemical hydrolysis under physiological pH. mdpi.com | Increased lipophilicity; tunable release rate. |

| Enamine | Derived from Dimedone | Chemical hydrolysis. mdpi.com | Masks the polar amino group to enhance permeability. |

| Phosphoryloxymethyl Carbamate | (Di-tert-butoxyphosphoryloxy)methyl carbamate | Enzymatic (phosphatase and esterase) cleavage. | Significantly increased aqueous solubility for IV administration. |

Challenges and Future Directions in Drug Development Based on this compound Scaffold

Despite its promise, the development of drugs based on the this compound scaffold faces several challenges inherent to aromatic and heterocyclic compounds.

Potential Challenges:

Metabolic Stability: Pyridine rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of N-oxides or hydroxylated derivatives. nih.govnih.gov For example, the PET tracer 3-fluoro-4-aminopyridine is readily metabolized by CYP2E1 to 5-hydroxy and N-oxide metabolites. nih.gov The morpholine ring can also undergo oxidation. Such metabolism can lead to rapid clearance and limit in vivo efficacy.

Cytochrome P450 Inhibition: The basic nitrogen of the pyridine ring can interact with the heme iron of CYP enzymes, leading to mechanism-based or reversible inhibition. acs.org This can cause undesirable drug-drug interactions.

Off-Target Activity: Scaffolds common in medicinal chemistry can sometimes interact with unintended targets. For aminopyridines, potential off-target effects could include interactions with ion channels like hERG, which must be carefully evaluated. nih.gov

Future Directions:

The fusion of the 2-aminopyridine and morpholine motifs, both considered privileged structures, makes this compound an attractive scaffold for the development of compound libraries. rsc.orgnih.gov Future research should focus on:

Kinase Inhibition: Many successful kinase inhibitors incorporate 2-aminopyridine or 2-aminopyrimidine cores to interact with the hinge region of the ATP-binding site. nih.gov The this compound scaffold is a prime candidate for derivatization and screening against various kinase families implicated in cancer and inflammatory diseases.

Systematic SAR Studies: A comprehensive investigation is needed to understand how substitutions on both the pyridine and morpholine rings affect potency, selectivity, and pharmacokinetic properties.

Addressing Metabolic Liabilities: Proactively addressing potential metabolic instability through strategies like introducing metabolic blocks (e.g., fluorine atoms) or employing scaffold hopping to replace the pyridine ring with a more metabolically robust heterocycle (e.g., pyrimidine) will be crucial. rsc.orgnih.gov Studies have shown that even the strategic placement of a methyl group can block P450 recognition and suppress metabolism at a distant site. acs.org

Advanced Research Techniques and Methodologies Applied to 3 Morpholinopyridin 2 Amine

Chemoinformatic Tools in 3-Morpholinopyridin-2-amine Research

Chemoinformatic tools are pivotal in the early stages of drug discovery and development involving this compound and its analogs. These computational methods allow for the prediction of physicochemical properties, biological activities, and potential off-target effects, thereby streamlining the research process.

Molecular docking, a key chemoinformatic technique, is employed to predict the binding orientation of this compound derivatives within the active site of a target protein, such as a kinase. This computational approach helps in understanding the structure-activity relationships (SAR) and in designing more potent and selective inhibitors. For instance, modeling studies on analogous pyridine (B92270) and piperidine (B6355638) derivatives have been used to understand their pharmacological results by proposing binding geometries within receptor sites nih.gov. The insights gained from such computational studies can guide the synthesis of novel analogs with improved therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate the structural features of this compound derivatives with their biological activities. These models are built using experimental data from a series of related compounds and can predict the activity of newly designed molecules before their synthesis.

Table 1: Chemoinformatic Tools and Their Applications in this compound Research

| Chemoinformatic Tool | Application | Predicted Parameters for this compound Analogs |

| Molecular Docking | Predicts binding mode and affinity to target proteins. | Binding energy, key amino acid interactions, orientation in the active site. |

| QSAR Modeling | Correlates chemical structure with biological activity. | Predicted inhibitory concentration (IC50), selectivity against other kinases. |

| ADMET Prediction | Assesses absorption, distribution, metabolism, excretion, and toxicity profiles. | Oral bioavailability, blood-brain barrier penetration, metabolic stability, potential toxicity. |

| Virtual Screening | Screens large compound libraries to identify potential hits. | Identification of novel scaffolds with similar binding properties to this compound. |

Automation and High-Throughput Techniques in Synthesis and Screening

The synthesis and evaluation of large libraries of compounds based on the this compound scaffold are accelerated by automation and high-throughput techniques. These approaches enable the rapid generation of diverse chemical entities and their subsequent screening for biological activity.

High-throughput synthesis (HTS) often involves parallel synthesis techniques where multiple reactions are carried out simultaneously. This allows for the efficient creation of a library of this compound derivatives with various substitutions. For example, multicomponent reactions have been utilized for the efficient synthesis of diverse 2-aminopyridine (B139424) derivatives nih.gov. Such strategies can be adapted for the large-scale production of analogs of this compound for screening campaigns.

Once synthesized, these compound libraries are subjected to high-throughput screening (HTS) to identify promising drug candidates. HTS platforms can screen thousands of compounds per day against a specific biological target. In the context of this compound, which may act as a kinase inhibitor, HTS assays are used to measure the inhibition of kinase activity. Kinase inhibitor screens are an efficient means of identifying compounds that suppress cancer cell growth in vitro nih.gov. For instance, a kinase inhibitor library was screened to identify compounds that inhibit the growth of gemcitabine-resistant pancreatic cancer cells nih.gov.

Table 2: High-Throughput Screening Assays for this compound Analogs

| Assay Type | Principle | Readout | Throughput |

| Biochemical Kinase Assay | Measures the phosphorylation of a substrate by a kinase in the presence of the inhibitor. | Fluorescence, Luminescence, Radioactivity | High (384- to 1536-well plates) |

| Cell-Based Viability Assay | Determines the effect of the compound on the proliferation of cancer cell lines. | Colorimetric (MTT), Fluorometric (Resazurin) | High (96- to 384-well plates) |

| Target Engagement Assay | Confirms direct binding of the compound to the target kinase within a cellular context. | Thermal Shift Assay, Cellular Thermal Shift Assay (CETSA) | Medium to High |

Microfluidics and Lab-on-a-Chip Systems for this compound Studies

Microfluidics and lab-on-a-chip technologies offer several advantages for studying this compound, including reduced sample and reagent consumption, faster analysis times, and precise control over the experimental environment. These miniaturized systems can be used for various applications, from chemical synthesis to cell-based assays nih.gov.

In the realm of synthesis, microreactors can provide better control over reaction parameters such as temperature and mixing, leading to higher yields and purity of this compound derivatives. The small reaction volumes also enhance safety when working with hazardous reagents.

For biological studies, lab-on-a-chip devices can be designed to perform high-throughput screening of this compound analogs against various cell lines or enzymes. These platforms allow for the creation of concentration gradients to study dose-response effects and can be integrated with analytical techniques for real-time monitoring. The use of microfluidic devices for drug discovery is a promising area, enabling systematic high-volume testing nih.gov. These systems can also be used to model physiological conditions more accurately, providing more relevant data on the efficacy of the compounds nih.gov.

Advanced Microscopy Techniques for Cellular Localization Studies

Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action. Advanced microscopy techniques, such as confocal and super-resolution microscopy, are powerful tools for visualizing the localization of fluorescently labeled analogs of the compound within cells.

Confocal microscopy allows for the optical sectioning of cells, which eliminates out-of-focus light and provides high-resolution images of the compound's distribution. Studies on 2-aminopyridine-modified peptide nucleic acids have utilized confocal fluorescence microscopy to evaluate their cellular uptake and localization nih.gov. This technique can reveal whether this compound accumulates in specific organelles, such as the nucleus or mitochondria, providing clues about its cellular targets. For instance, the cellular uptake of fluorescently labeled molecules can be quantified by measuring the fluorescence intensity within individual cells researchgate.net.

Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), can overcome the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution nih.govnih.gov. These methods could be applied to pinpoint the precise location of this compound in relation to its target proteins within cellular compartments. This level of detail is essential for understanding the molecular interactions that underlie the compound's biological effects.

Conclusion and Future Perspectives for 3 Morpholinopyridin 2 Amine Research

Summary of Key Research Findings and Contributions

Direct research findings specifically on the chemical compound 3-Morpholinopyridin-2-amine are not extensively available in the public domain. However, the constituent chemical moieties, morpholine (B109124) and aminopyridine, are well-represented in medicinal chemistry literature, suggesting its potential as a scaffold in drug discovery. The morpholine ring, a common feature in central nervous system (CNS) drug candidates, is valued for its ability to improve physicochemical properties such as solubility and brain permeability. nih.gov Its flexible conformation and the presence of a weak basic nitrogen and an oxygen atom allow for a range of hydrophilic and lipophilic interactions. nih.gov

Derivatives of morpholine have been investigated for their potential in treating mood disorders, pain, and neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov Furthermore, morpholine-containing compounds are being explored as kinase inhibitors for CNS tumors. nih.gov The aminopyridine core is also a significant pharmacophore. For instance, 3-aminopyrid-2-ones have been identified as potent and selective inhibitors of Interleukin-2 Inducible T-Cell Kinase (Itk), a target for autoimmune diseases and T-cell malignancies. The structure-activity relationships of related pyrazolo[1,5-a]pyrimidin-7-amines have shown that amine-based electron-donating groups, including morpholine, can confer potent anti-mycobacterial activity with low toxicity to mammalian cells. mdpi.com

Unaddressed Research Questions and Opportunities

Given the limited specific research on this compound, a multitude of research questions remain open, presenting significant opportunities for investigation. A primary unaddressed question is the compound's biological activity profile. Systematic screening of this compound against a wide range of biological targets is a crucial first step.

Key opportunities for future research include:

Pharmacological Screening: Investigating the compound for CNS activity, given the prevalence of the morpholine moiety in CNS-active drugs. nih.gov This could include screening for activity against receptors implicated in mood disorders, pain, and neurodegenerative diseases. nih.gov

Antimicrobial Activity: Exploring its potential as an antibacterial or anti-mycobacterial agent, based on the known activities of similar heterocyclic compounds. mdpi.comnih.gov

Kinase Inhibition: Evaluating its potential as a kinase inhibitor, particularly for cancers and inflammatory diseases, drawing parallels from research on similar aminopyridine structures.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand how modifications to the morpholine or pyridine (B92270) rings affect biological activity.

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Potential Impact of this compound Research on Drug Discovery and Chemical Science

Research into this compound holds the potential to make a significant impact on both drug discovery and the broader field of chemical science. The exploration of novel heterocyclic scaffolds is a cornerstone of developing new therapeutic agents. mdpi.com

Potential impacts include:

Identification of New Drug Leads: Should this compound exhibit potent and selective biological activity, it could serve as a lead compound for the development of new drugs for a variety of diseases.

Expansion of Chemical Space: The synthesis and characterization of this compound and its derivatives would contribute to the expansion of known chemical space, providing new tools for chemical biology and medicinal chemistry.